Enhanced Mouse Intestinal Alkaline Phosphatase (IAP) Inhibition Compared to Structurally Related Benzamide Derivative
In a chemiluminescence-based assay using mouse duodenal-specific FLAG-tagged IAP expressed in African green monkey COS1 cells, N,N-diallyl-4-methoxy-3-nitrobenzamide (Target) exhibited an IC₅₀ value of 540 nM [1]. In the same assay system, a closely related benzamide derivative, BDBM50447447 (CHEMBL3115122), demonstrated an IC₅₀ of 2,600 nM [2]. This corresponds to a 4.8-fold higher inhibitory potency for the target compound.
| Evidence Dimension | Enzyme inhibition (IC₅₀) against mouse intestinal alkaline phosphatase (IAP) |
|---|---|
| Target Compound Data | IC₅₀ = 540 nM |
| Comparator Or Baseline | BDBM50447447 (CHEMBL3115122): IC₅₀ = 2,600 nM |
| Quantified Difference | 4.8-fold lower IC₅₀ (higher potency) |
| Conditions | Mouse duodenal-specific FLAG-tagged IAP expressed in African green monkey COS1 cells; 30 min incubation; chemiluminescence detection [1] [2] |
Why This Matters
This direct, within-assay comparison demonstrates that the specific 4-methoxy-3-nitro substitution pattern confers a significant, quantifiable advantage in IAP inhibition over a structurally distinct benzamide comparator, directly informing selection for IAP-focused discovery programs.
- [1] BindingDB. BDBM50447413 (CHEMBL3115157). IC₅₀ = 540 nM against mouse IAP (FLAG-tagged) expressed in COS1 cells. View Source
- [2] BindingDB. BDBM50447447 (CHEMBL3115122). IC₅₀ = 2,600 nM against mouse IAP (FLAG-tagged) expressed in COS1 cells. View Source
